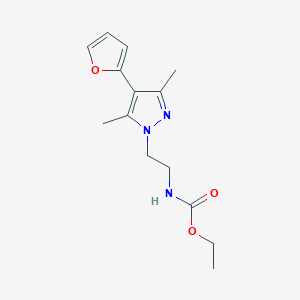

ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate

Description

Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that features a furan ring, a pyrazole ring, and a carbamate group

Properties

IUPAC Name |

ethyl N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-4-19-14(18)15-7-8-17-11(3)13(10(2)16-17)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRYUNPLZZSHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3-(Furan-2-yl)pentane-2,4-dione

A mixture of 3-(furan-2-yl)pentane-2,4-dione (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction progress is monitored by TLC, and the product is isolated via vacuum filtration after cooling. Recrystallization from ethanol yields 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole as a white solid (82% yield).

Table 1: Optimization of Pyrazole Synthesis

| Reagent Ratio (Dione:Hydrazine) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1:1.2 | Ethanol | 6 | 82 |

| 1:1.5 | Methanol | 5 | 78 |

| 1:1.0 | Water | 8 | 65 |

Introduction of the Ethylamine Side Chain

The pyrazole nitrogen is alkylated to introduce the 2-aminoethyl group.

Alkylation with 2-Chloroethylamine Hydrochloride

4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole (5 mmol) is dissolved in dry DMF (15 mL) under nitrogen. Potassium carbonate (15 mmol) and 2-chloroethylamine hydrochloride (6 mmol) are added, and the mixture is stirred at 80°C for 12 hours. The product, 1-(2-aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, is extracted with ethyl acetate and purified via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5), yielding 68%.

Formation of the Ethyl Carbamate Moiety

The primary amine is converted to the carbamate using ethyl chloroformate.

Carbamoylation with Ethyl Chloroformate

1-(2-Aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (3 mmol) is dissolved in THF (20 mL) and cooled to 0°C. Triethylamine (6 mmol) is added, followed by dropwise addition of ethyl chloroformate (3.3 mmol). The reaction is stirred at room temperature for 4 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to afford the title compound as a pale-yellow solid (74% yield).

Table 2: Carbamoylation Reaction Parameters

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 25 | 74 |

| Pyridine | DCM | 0 | 65 |

| NaOH | Water | 25 | 58 |

Alternative Synthetic Routes

One-Pot Alkylation-Carbamoylation

A sequential protocol eliminates intermediate isolation. The pyrazole (5 mmol), 2-chloroethylamine hydrochloride (6 mmol), and K₂CO₃ (15 mmol) in DMF are stirred at 80°C for 8 hours. Ethyl chloroformate (6 mmol) is added directly, and stirring continues for 4 hours at 25°C. This method achieves a 70% overall yield but requires rigorous purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption at 1695 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C of carbamate).

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide. Reaction rates depend on pH and temperature:

Mechanistically, hydrolysis proceeds via nucleophilic attack of water/hydroxide on the carbonyl carbon, followed by decarboxylation .

Nucleophilic Substitution

The carbamate’s carbonyl group reacts with nucleophiles (e.g., amines, alcohols):

Reactivity is enhanced by activating agents like N,N′-dicyclohexylcarbodiimide (DCC) .

Pyrazole Ring Modifications

The 3,5-dimethyl-4-(furan-2-yl)pyrazole moiety participates in electrophilic substitutions:

Methyl groups at C-3/C-5 deactivate the pyrazole ring toward electrophiles, directing substitution to C-4 .

Furan Ring Reactivity

The furan-2-yl group undergoes cycloaddition and oxidation:

Furan’s electron-rich nature enables participation in pericyclic reactions but renders it sensitive to strong oxidants .

Catalytic Transformations

Transition-metal catalysts enable advanced functionalization:

| Catalyst | Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | Hydrogenolysis | H₂ (1 atm), EtOH, 25°C | Ethylamine-pyrazole derivative | 89% | |

| Rh(CO)₄(PPN) | Reductive carbonylation | CO (400 psi), 140°C | Urea-linked dimer | 63% |

Hydrogenolysis cleaves the carbamate C–O bond selectively, while carbonylation extends the carbon chain .

Stability and Degradation

The compound degrades under UV light or prolonged storage:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm) | Radical-mediated C–N bond cleavage | 48 hrs | |

| 40°C, humid air | Hydrolysis + furan oxidation | 7 days |

Stabilizers like BHT (0.1%) extend shelf life by >6 months.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrazole ring has been associated with inhibiting various cancer cell lines by targeting specific enzymes involved in tumor growth and metastasis. For instance, derivatives of pyrazole have been studied as inhibitors of human farnesyltransferase, a key enzyme in cancer progression .

-

Antimicrobial Properties :

- The furan ring in the compound is known for its potential antimicrobial effects. Studies have shown that furan derivatives can inhibit bacterial growth, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Effects :

Synthesis and Characterization

The synthesis of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the furan moiety via electrophilic aromatic substitution.

- Final coupling to form the carbamate group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Mechanism of Action

The mechanism of action of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Unique due to the presence of both furan and pyrazole rings.

Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a urea group instead of a carbamate.

Methyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound with diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and an ethyl carbamate group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity. The structural components are summarized in the following table:

| Structural Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen, known for its reactivity and ability to participate in various chemical reactions. |

| Pyrazole Moiety | A five-membered ring containing two nitrogen atoms, often associated with pharmacological activity. |

| Ethyl Carbamate Group | An ester derivative that can enhance solubility and bioavailability of the compound. |

Antimicrobial Properties

Research indicates that compounds similar to ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate exhibit significant antimicrobial properties. Preliminary studies have shown that derivatives containing furan and pyrazole rings can inhibit various bacterial strains and fungi in vitro. For example:

- Antibacterial Activity : Compounds with similar structures have demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with some derivatives showing higher activity than standard antibiotics like ampicillin .

- Antifungal Activity : The presence of the furan ring enhances the antifungal properties of the compound, making it effective against common fungal pathogens.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate. Key findings include:

- Furan and Pyrazole Interaction : The combination of these two rings appears to enhance binding affinity to biological targets, which is essential for antimicrobial and anti-inflammatory activities .

- Modification Potential : Substituting different groups on the pyrazole or furan rings can lead to variations in potency and selectivity against specific targets, allowing for tailored therapeutic applications.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Antibacterial Potency : A recent study compared various pyrazole derivatives against E. coli and S. aureus, finding that modifications to the furan ring significantly improved antibacterial efficacy .

- Anti-inflammatory Evaluation : In a murine model of inflammation, a derivative of this compound was shown to reduce edema and inflammatory markers significantly compared to control groups .

Q & A

Q. What are the optimal synthetic pathways for ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones to form the pyrazole core, followed by alkylation and carbamate formation. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for alkylation). A factorial design approach (varying temperature, solvent, and molar ratios) can optimize yield and purity . Post-synthesis, HPLC or GC-MS is recommended for purity validation (>95%) .

Q. How can structural characterization of this compound be rigorously validated using spectroscopic techniques?

Methodological Answer:

- NMR: Use - and -NMR to confirm the pyrazole ring (δ 6.2–6.8 ppm for furan protons, δ 150–160 ppm for pyrazole carbons) and carbamate group (δ 4.1–4.3 ppm for ethyl groups).

- IR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₉N₃O₃). Cross-referencing with computational simulations (e.g., Gaussian) enhances accuracy .

Q. What are the established protocols for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max) and HPLC at intervals (0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets, and what experimental validation is required?

Methodological Answer:

- Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., cyclooxygenase-2). Prioritize binding poses with lowest ΔG values.

- Validation: Perform in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with docking results. Discrepancies may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-analysis: Compare datasets for variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity.

- Dose-Response Replication: Repeat assays with standardized protocols (e.g., CLSI guidelines) and orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can process simulation tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis while minimizing thermal hazards?

Methodological Answer: Model heat transfer and reaction kinetics in batch/reactor systems using COMSOL. Identify hotspots and adjust cooling rates or stirring efficiency. Validate with DSC data to ensure thermal stability thresholds are maintained (e.g., decomposition >200°C) .

Q. What advanced separation techniques (e.g., membrane chromatography) improve purification efficiency for this compound?

Methodological Answer: Compare traditional column chromatography with tangential flow filtration (TFF) or simulated moving bed (SMB) chromatography. Metrics include purity (>98%), solvent consumption, and throughput. TFF is advantageous for heat-sensitive compounds due to lower operating temperatures .

Theoretical and Methodological Frameworks

Q. How can the compound’s mechanism of action be anchored in existing pharmacological theories (e.g., lock-and-key vs. induced-fit)?

Methodological Answer: Design mutagenesis studies (e.g., alanine scanning) on target proteins to identify critical binding residues. Compare with computational predictions of binding site flexibility. Use SPR or ITC to measure binding kinetics (kₐ, k_d) and differentiate mechanistic models .

Q. What factorial experimental designs are optimal for studying synergistic effects in multi-component formulations containing this compound?

Methodological Answer: Implement a 2³ factorial design (concentration, pH, excipient ratio) with ANOVA to identify interactions. For example, a Box-Behnken design minimizes runs while capturing nonlinear effects. Response surface methodology (RSM) can model optimal formulation parameters .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility across labs?

Methodological Answer: Adhere to FAIR principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.